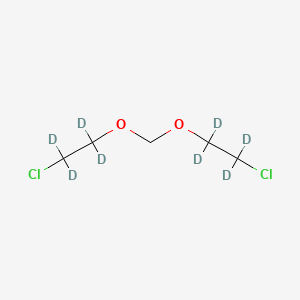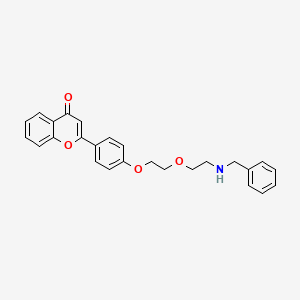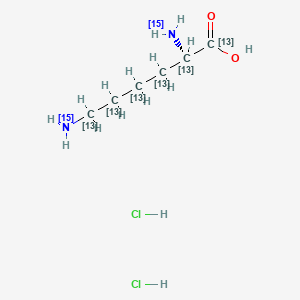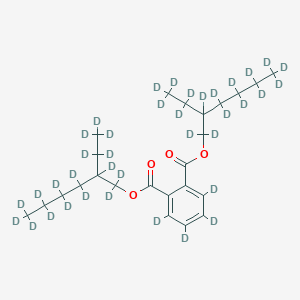
Bis(2-chloroethoxy)-D8-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-Chlorethoxy)-D8-methan: ist eine organische Verbindung mit der Summenformel C5H10Cl2O2 und einem Molekulargewicht von 173,038 . Es ist auch unter anderen Namen bekannt, wie z. B. Ethan, 1,1’-[Methylenbis(oxy)]bis[2-chloro-] , Bis(β-chlorethyl) formal und Di-2-chlorethyl formal . Diese Verbindung zeichnet sich durch ihre beiden 2-Chlorethoxygruppen aus, die an ein zentrales Methanmolekül gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bis(2-Chlorethoxy)-D8-methan kann durch die Reaktion von Ethylenchlorhydrin mit Oligopolyformaldehyd unter Schwefelsäurekatalyse synthetisiert werden . Die optimalen Reaktionsbedingungen umfassen ein molares Verhältnis von Oligopolyformaldehyd zu Ethylenchlorhydrin von 1,2:2 mit einer Katalysatormenge von 5‰ Massenanteil des Ethylenchlorhydrins. Toluol wird als Wasserüberträger verwendet, und alle Reaktanten werden bei einer Temperatur von 110 °C unter Rückfluss erhitzt, bis kein Wasser mehr entsteht .
Industrielle Produktionsmethoden: Die industrielle Produktion von Bis(2-Chlorethoxy)-D8-methan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Ausbeute an Bis(2-Chlorethoxy)-D8-methan kann bis zu 97,7 % erreichen, mit einer Reinheit von 99 %, wie durch gaschromatographischen Nachweis bestätigt wurde .
Chemische Reaktionsanalyse
Reaktionstypen: Bis(2-Chlorethoxy)-D8-methan unterliegt verschiedenen chemischen Reaktionen, einschließlich Substitutionsreaktionen. In Gegenwart einer starken Base kann es unter Bildung von Divinylether, einem Anästhetikum, reagieren . Die Reaktion mit starken Basen wie Kaliumhydroxid (KOH) führt zur Bildung von Divinylether, Kaliumchlorid (KCl) und Wasser (H2O) .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Starke Basen wie Kaliumhydroxid (KOH) werden üblicherweise verwendet.
Reaktionsbedingungen: Die Reaktionen finden typischerweise unter Rückflussbedingungen bei erhöhten Temperaturen statt.
Hauptprodukte:
Divinylether: Entsteht aus der Reaktion mit starken Basen.
Kaliumchlorid (KCl) und Wasser (H2O): Nebenprodukte der Substitutionsreaktion.
Wissenschaftliche Forschungsanwendungen
Chemie: Bis(2-Chlorethoxy)-D8-methan wird zur Synthese von makrocyclischen Polyethern verwendet, wie z. B. Dibenzo-18-Krone-6-Polyether und Dicyclohexyl-18-Krone-6-Polyether . Diese Verbindungen sind wichtig in verschiedenen chemischen Anwendungen, z. B. als Phasentransferkatalysatoren.
Biologie und Medizin: Die Derivate der Verbindung werden zur Synthese von Pharmazeutika verwendet, wie z. B. des Hustenstillers Fedrilat . Es wird auch zur Herstellung anderer biologisch aktiver Verbindungen verwendet.
Industrie: In industriellen Anwendungen wird Bis(2-Chlorethoxy)-D8-methan als Lösungsmittel und Bodenbegasungsmittel verwendet . Seine Fähigkeit, makrocyclische Polyether zu bilden, macht es wertvoll bei der Produktion von speziellen Industriechemikalien.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-chloroethoxy)-D8-methane undergoes various chemical reactions, including substitution reactions. In the presence of a strong base, it can react to form divinyl ether, an anesthetic . The reaction with strong bases like potassium hydroxide (KOH) results in the formation of divinyl ether, potassium chloride (KCl), and water (H2O) .
Common Reagents and Conditions:
Substitution Reactions: Strong bases such as potassium hydroxide (KOH) are commonly used.
Reaction Conditions: The reactions typically occur under reflux conditions at elevated temperatures.
Major Products:
Divinyl Ether: Formed from the reaction with strong bases.
Potassium Chloride (KCl) and Water (H2O): By-products of the substitution reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-chloroethoxy)-D8-methane is used in the synthesis of macrocyclic polyethers, such as dibenzo-18-crown-6 polyether and dicyclohexyl-18-crown-6 polyether . These compounds are important in various chemical applications, including as phase transfer catalysts.
Biology and Medicine: The compound’s derivatives are used in the synthesis of pharmaceuticals, such as the cough suppressant fedrilate . It is also used in the preparation of other biologically active compounds.
Industry: In industrial applications, this compound is used as a solvent and soil fumigant . Its ability to form macrocyclic polyethers makes it valuable in the production of specialized industrial chemicals.
Wirkmechanismus
Der Wirkungsmechanismus von Bis(2-Chlorethoxy)-D8-methan beinhaltet seine Reaktivität mit starken Basen, was zur Bildung von Divinylether und anderen Produkten führt . Die molekularen Zielstrukturen und Signalwege, die an seinen Reaktionen beteiligt sind, beziehen sich hauptsächlich auf seine Ether- und Chlorethylgruppen, die unter geeigneten Bedingungen Substitutionsreaktionen eingehen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Bis(2-chlorethyl)ether: Ein Ether mit zwei 2-chlorethylsubstituenten.
Tetraethylenglykol-dichlorid:
Eindeutigkeit: Bis(2-Chlorethoxy)-D8-methan ist aufgrund seiner spezifischen Struktur einzigartig, die es ermöglicht, makrocyclische Polyether und andere Spezialverbindungen zu bilden. Seine Reaktivität mit starken Basen unter Bildung von Divinylether ist ein charakteristisches Merkmal, das es von ähnlichen Verbindungen abhebt .
Eigenschaften
Molekularformel |
C5H10Cl2O2 |
|---|---|
Molekulargewicht |
181.08 g/mol |
IUPAC-Name |
1-chloro-2-[(2-chloro-1,1,2,2-tetradeuterioethoxy)methoxy]-1,1,2,2-tetradeuterioethane |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2/i1D2,2D2,3D2,4D2 |
InChI-Schlüssel |
NLXGURFLBLRZRO-SVYQBANQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])Cl)OCOC([2H])([2H])C([2H])([2H])Cl |
Kanonische SMILES |
C(CCl)OCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)



![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)







